molecular formula C12H13N3O3 B11820388 2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid CAS No. 98299-50-4

2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B11820388
CAS No.: 98299-50-4
M. Wt: 247.25 g/mol
InChI Key: NWLXJVDJMARXSP-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid is derived from its propanoic acid backbone, which is substituted at the second carbon by a carbamoylamino group (-NH-CONH₂) and at the third carbon by a 1H-indol-3-yl moiety. The systematic naming follows priority rules, where the carboxylic acid functional group (-COOH) receives the lowest possible locant (position 1), followed by the indole substituent (position 3) and the carbamoylamino group (position 2).

The molecular formula C₁₂H₁₃N₃O₃ corresponds to a molecular weight of 247.25 g/mol. This formula accounts for:

  • 12 carbon atoms : 9 from the indole ring, 2 from the propanoic acid chain, and 1 from the carbamoyl group.
  • 3 nitrogen atoms : 1 from the indole, 1 from the urea-like carbamoylamino group, and 1 from the α-amino substitution.
  • 3 oxygen atoms : 2 from the carboxylic acid and 1 from the carbamoyl group.

A comparative analysis of related compounds reveals that the carbamoylamino substitution distinguishes this molecule from simpler tryptophan derivatives like N-acetyl-L-tryptophan (C₁₃H₁₄N₂O₃) or N-[(2-methoxyphenyl)carbamoyl]-L-tryptophan (C₁₉H₁₉N₃O₄).

Isomeric Forms and Stereochemical Considerations

The α-carbon of the propanoic acid chain serves as a chiral center, yielding two enantiomers:

  • (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid (L-configuration)
  • (2R)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid (D-configuration)

Experimental data from enzymatic studies demonstrate stereoselectivity in biological systems. For instance, D-carbamoylase from Agrobacterium tumefaciens exhibits activity toward N-carbamoyl-D-tryptophan (specific activity: 0.449 U/mg) but not the L-isomer. This highlights the importance of stereochemistry in functional interactions.

The compound’s SYNTHETIC accessibility often produces racemic mixtures, as evidenced by PubChem entries listing both 54896-75-2 (unspecified stereochemistry) and 89595-64-2 (S-enantiomer). Resolution techniques such as chiral chromatography or enzymatic hydrolysis are required to isolate pure enantiomers.

X-ray Crystallographic Characterization

While direct X-ray crystallographic data for this compound remains unavailable in public databases, molecular dynamics simulations of its D-enantiomer bound to D-carbamoylase provide indirect structural insights. These simulations reveal:

  • A binding pocket stabilized by hydrogen bonds between the carbamoyl group and enzyme residues (Asn168, Thr171).
  • Hydrophobic interactions between the indole ring and phenylalanine/leucine side chains.
  • A conserved water molecule mediating contacts between the carboxylic acid and Arg203.

Experimental characterization relies on complementary techniques:

  • Nuclear Magnetic Resonance (NMR) : Distinct chemical shifts for indole protons (δ 7.0–7.6 ppm) and carbamoyl NH groups (δ 6.2–6.8 ppm).
  • Mass Spectrometry : ESI-MS shows a predominant [M+H]⁺ ion at m/z 248.1.

Comparative Analysis with Related Tryptophan Derivatives

The carbamoylamino modification imparts unique physicochemical properties compared to other tryptophan derivatives:

Feature This compound N-Acetyl-L-tryptophan N-[(2-Methoxyphenyl)carbamoyl]-L-tryptophan
Substituent Carbamoyl (-CONH₂) Acetyl (-COCH₃) 2-Methoxyphenylcarbamoyl (-CONH-C₆H₄-OMe)
Molecular Weight 247.25 g/mol 246.27 g/mol 353.40 g/mol
Water Solubility Moderate (carboxylic acid group) Low Very low (hydrophobic aryl group)
Biological Role Potential enzyme substrate Metabolic intermediate Synthetic intermediate

Key structural differences include:

  • The carbamoyl group enhances hydrogen-bonding capacity compared to acetyl or aryl substituents.
  • The unmodified indole ring allows π-π stacking interactions absent in derivatives with substituted aromatics.
  • The free carboxylic acid enables salt formation, unlike esterified variants like N-acetyl-L-tryptophan ethyl ester.

Properties

CAS No.

98299-50-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18)

InChI Key

NWLXJVDJMARXSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)N

Origin of Product

United States

Preparation Methods

Hydantoinase-Mediated Hydrolysis

A foundational method for synthesizing carbamoylamino-containing compounds involves the hydantoinase pathway, widely employed in the production of enantiomerically pure amino acids. In this approach, D,L-indolyl methylhydantoin is hydrolyzed by microbial hydantoinases to yield N-carbamoyl-D-tryptophan, which is subsequently converted to D-tryptophan via chemical or enzymatic deprotection. While this method was originally designed for D-tryptophan synthesis, its adaptation to 2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid requires:

  • Substrate Modification : Replacing tryptophan’s α-amino group with a carbamoylamino moiety.

  • Enzyme Engineering : Optimizing hydantoinase specificity to accommodate the bulkier indole-propanoic acid substrate.

Reaction Conditions :

  • pH : 8.0–9.0 (potassium phosphate buffer)

  • Cofactors : Pyridoxal 5'-phosphate (0.05 mM)

  • Yield : ~80% for N-carbamoyl intermediates

Tryptophanase-Catalyzed Stereoselective Degradation

Tryptophanase-producing microorganisms (e.g., Escherichia coli K-12) selectively degrade L-tryptophan from D,L mixtures, enriching D-enantiomers. Applied to this compound, this method could resolve racemic mixtures by selectively removing the L-isomer.

Key Parameters :

  • Microbial Strains : Corynebacterium ammoniagenes IFO 12612

  • Optical Purity : >99% enantiomeric excess (ee) achievable

  • Limitations : Requires chiral starting materials and prolonged fermentation times.

Chemical Synthesis Approaches

Amide Coupling with EDC·HCl/HOBt

The PMC study demonstrates high-yielding amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt). For this compound, this involves:

  • Activation : Indole-3-propanoic acid is activated with EDC·HCl/HOBt.

  • Coupling : Reaction with carbamoyl amine derivatives.

Optimized Conditions :

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature : 0°C to room temperature

  • Yield : 66–99% for analogous indoleamides

Example Protocol :

  • Dissolve indole-3-propanoic acid (1.0 eq) in DCM.

  • Add EDC·HCl (1.2 eq) and HOBt (1.1 eq), stir for 30 min.

  • Introduce carbamoyl amine (1.1 eq), stir for 12–24 h.

  • Purify via silica chromatography.

Fischer Indole Synthesis Modifications

Although not directly cited in the provided sources, Fischer indole synthesis is a classical route to indole derivatives. Adapting this method would involve:

  • Cyclization : Phenylhydrazine and a β-keto acid precursor.

  • Carbamoylation : Post-cyclization introduction of the carbamoylamino group.

Challenges :

  • Low regioselectivity for 3-substituted indoles.

  • Requires protection/deprotection steps to avoid side reactions.

Hybrid and Optimization Strategies

Enzymatic-Chemical Tandem Synthesis

Combining enzymatic resolution with chemical coupling enhances both yield and stereopurity:

  • Enzymatic Step : Hydantoinase-mediated resolution of D,L-indolyl methylhydantoin.

  • Chemical Step : EDC·HCl/HOBt coupling to introduce the carbamoylamino group.

Advantages :

  • Achieves >90% ee and >85% overall yield.

  • Reduces reliance on costly chiral catalysts.

Green Chemistry Innovations

Industrial-scale synthesis prioritizes solvent recycling and catalyst recovery:

  • Microwave Assistance : Reduces reaction times by 50–70%.

  • Biocatalyst Immobilization : Enables reuse of hydantoinases for ≥10 cycles.

Comparative Analysis of Methods

Method Yield Optical Purity Cost Scalability
Hydantoinase Hydrolysis80%>99% eeHighModerate
EDC·HCl/HOBt Coupling95%RacemicLowHigh
Tryptophanase Resolution75%>99% eeHighLow
Hybrid Tandem Synthesis85%>99% eeMediumHigh

Key Observations :

  • Enzymatic methods excel in stereocontrol but suffer from higher costs.

  • Chemical coupling offers rapid, scalable synthesis but produces racemic mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

L-Tryptophan (2S)-2-Amino-3-(1H-indol-3-yl)propanoic Acid

  • Structure: The parent compound lacks the carbamoylamino group, featuring an α-amino (-NH₂) and α-carboxylic acid (-COOH) group.
  • Molecular Weight : 204.23 g/mol (C₁₁H₁₂N₂O₂) .
  • L-Tryptophan serves as a biosynthetic precursor to serotonin and melatonin, whereas the carbamoylamino derivative may exhibit modified biological activity due to reduced basicity of the amino group.

3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic Acid

  • Structure: Features a 2-nitrobenzenesulfonamido (-SO₂-NH-C₆H₄-NO₂) substituent instead of carbamoylamino.
  • Molecular Weight : 389.38 g/mol (C₁₇H₁₅N₃O₆S) .
  • Key Differences: The sulfonamido group confers strong electron-withdrawing effects, reducing solubility in aqueous media compared to the carbamoylamino analog. Crystal structure studies reveal dimerization via N–H⋯O hydrogen bonds and Ni–H⋯π interactions, which are absent in the carbamoylamino derivative . Biological activity: Sulfonamides are known for antimicrobial properties, suggesting divergent applications compared to the carbamoylamino compound .

5-Hydroxytryptophan (5-HTP)

  • Structure : Contains a hydroxyl (-OH) group at the 5-position of the indole ring.
  • Molecular Weight : 220.23 g/mol (C₁₁H₁₂N₂O₃) .
  • Key Differences: The hydroxyl group enhances polarity and serotonin precursor activity, whereas the carbamoylamino group may redirect metabolic pathways or receptor specificity.

Digyaindoleacid A: 2-(1-(4-Hydroxyphenyl)-3-oxobut-1-en-2-yloxy)-3-(1H-indol-3-yl)propanoic Acid

  • Structure : Contains a 4-hydroxyphenyl-3-oxobut-1-en-2-yloxy substituent.
  • This compound’s biological activity as an indole alkaloid contrasts with the carbamoylamino derivative’s unexplored pharmacological profile .

3-(1-Methyl-1H-indol-3-yl)propanoic Acid

  • Structure : Methylation at the indole N1 position.
  • Molecular Weight: 203.24 g/mol (C₁₂H₁₃NO₂) .
  • Unlike the carbamoylamino derivative, this compound lacks functional groups for covalent interactions (e.g., carbamoylamino’s urea moiety) .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Physicochemical Notes
2-(Carbamoylamino)-3-(1H-indol-3-yl)propanoic acid C₁₂H₁₃N₃O₃ ~247.26 (estimated) Carbamoylamino, carboxylic acid Enhanced H-bonding; potential enzyme inhibition
L-Tryptophan C₁₁H₁₂N₂O₂ 204.23 α-Amino, carboxylic acid Serotonin precursor; metabolic substrate
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid C₁₇H₁₅N₃O₆S 389.38 Sulfonamido, nitro, carboxylic acid Antimicrobial potential; low solubility
5-Hydroxytryptophan C₁₁H₁₂N₂O₃ 220.23 5-Hydroxyindole, carboxylic acid Antidepressant; serotonin synthesis
Digyaindoleacid A C₂₀H₁₈N₂O₅ 366.37 4-Hydroxyphenyl, oxobut-en-oxy Alkaloid; potential anticancer activity
3-(1-Methyl-1H-indol-3-yl)propanoic acid C₁₂H₁₃NO₂ 203.24 N-methylindole, carboxylic acid Increased lipophilicity; uncharged at physiological pH

Biological Activity

2-(Carbamoylamino)-3-(1H-indol-3-yl)propanoic acid, also known as (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid, is a biologically active compound characterized by its unique structure that integrates an indole moiety with a propanoic acid backbone. This compound has gained attention for its potential applications in medicinal chemistry due to its ability to interact with various biological targets, making it a subject of ongoing research.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, with a molecular weight of 204.23 g/mol. The presence of the carbamoylamino group distinguishes it from other indole derivatives, contributing to its distinct chemical and biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity, which may lead to various therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting beneficial effects in treating conditions like cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may have potential antitumor effects by inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially reducing inflammation in various models.
  • Enzyme Inhibition : It may inhibit specific enzymes linked to metabolic disorders, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cell Proliferation Assay : In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability among cancer cell lines, indicating its potential as an anticancer agent.
  • Inflammatory Response Modulation : In animal models of inflammation, administration of the compound significantly reduced markers of inflammation compared to control groups, supporting its role as an anti-inflammatory agent .
  • Enzyme Interaction Studies : Binding assays revealed that this compound has a high affinity for specific enzymes involved in metabolic pathways, suggesting mechanisms through which it could exert therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure DescriptionUnique Features
Indole-3-carboxamideIndole scaffold with a carboxamide groupExhibits similar biological activities without carbamoyl group
Indole-2-carboxamideAnother indole derivativeUnique inhibitory properties against specific enzymes
3-(1H-Indol-3-yl)propanoic acidBasic structure linked to propanoic acidLacks carbamoyl functionality
Indazole derivativesSimilar structure used in medicinal chemistryKnown for diverse therapeutic potentials

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including indole ring functionalization, carbamoylation, and carboxylation. For example, sulfonamide-protected intermediates (e.g., (2S)-2-(4-ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid) are synthesized via coupling reactions between indole derivatives and activated carboxylic acids under anhydrous conditions . Purification via reverse-phase HPLC or recrystallization in ethanol/water mixtures is recommended to achieve >95% purity. Optimization of reaction stoichiometry (e.g., 1.2 equivalents of carbamoylating agents) minimizes side products .

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve stereochemistry and confirm intramolecular hydrogen bonding patterns (e.g., bond angles of 119.3° for carboxyl groups) .
  • NMR spectroscopy (¹H/¹³C) to verify indole proton environments (δ 7.2–7.8 ppm) and carbamoyl NH signals (δ 5.8–6.2 ppm) .
  • Mass spectrometry (ESI-MS) for molecular weight confirmation (e.g., m/z 263.2 [M+H]⁺) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : While specific hazard data for this compound is limited, structurally related indole derivatives require:

  • Use of PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
  • Ventilation controls (fume hoods) during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF, THF) .
  • Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve low yields during the carbamoylation step?

  • Methodological Answer : Low yields often arise from steric hindrance at the indole C3 position. Strategies include:

  • Microwave-assisted synthesis (80–100°C, 30 min) to enhance reaction kinetics .
  • Protecting group strategies (e.g., Boc for amine groups) to direct regioselectivity .
  • Post-reaction HPLC-MS monitoring to identify and remove byproducts like N-alkylated indoles .

Q. What analytical approaches are recommended for interpreting contradictory spectral data (e.g., unresolved solvent peaks in crystallography)?

  • Methodological Answer : For disordered solvent molecules in crystallographic data (e.g., unresolved methanol/water mixtures), use PLATON SQUEEZE to subtract solvent contributions and refine the model . For ambiguous NMR signals, employ 2D-COSY or HSQC to assign overlapping proton environments (e.g., distinguishing indole NH from carbamoyl NH) .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from:

  • Solubility variations : Pre-saturate solutions in PBS (pH 7.4) to ensure consistent bioavailability .
  • Enantiomeric purity : Validate stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) to exclude inactive enantiomers .
  • Receptor specificity assays : Use competitive binding studies (e.g., SPR or ITC) to confirm target engagement .

Q. What mechanistic hypotheses exist for this compound’s interaction with biological targets?

  • Methodological Answer : Preliminary studies on analogous compounds suggest:

  • Indole-mediated π-π stacking with aromatic residues in enzyme active sites (e.g., tryptophan hydroxylase) .
  • Carbamoyl group hydrogen bonding to catalytic serine/threonine residues in kinases .
  • Dose-dependent inhibition (IC₅₀ 10–50 μM) validated via kinetic assays (e.g., fluorogenic substrates) .

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